molecular formula C4H2Na2O5 B023054 Disodium epoxysuccinate CAS No. 109578-44-1

Disodium epoxysuccinate

Cat. No. B023054
M. Wt: 176.03 g/mol
InChI Key: BOOBCDRJMPBXQP-UHFFFAOYSA-L
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Description

Disodium epoxysuccinate is a chemical compound with the molecular formula C4H2Na2O5 . It has an average mass of 176.035 Da and a Monoisotopic mass of 175.969757 Da . It is a useful chemical compound with a variety of research applications .


Synthesis Analysis

A novel type of biodegradable non-phosphor detergent builder was prepared by anionic ring-opening copolymerization of disodium cis-epoxysuccinate and 2,3-oxiranernethane sulfonic acid sodium . The structure of the copolymer was confirmed by FTIR, 1 HNMR and X-ray diffraction .


Molecular Structure Analysis

The molecular structure of Disodium epoxysuccinate is represented by the formula C4H2Na2O5 . Further details about its structure can be found in the ChemSpider database .


Chemical Reactions Analysis

A strain of Klebsiella sp. BK-58 that produces cis-epoxysuccinate was screened and identified. This novel enzyme hydrolyzes cis-epoxysuccinate to l (+)-tartaric acid .


Physical And Chemical Properties Analysis

Disodium epoxysuccinate has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .

Scientific Research Applications

  • Detergent Builder : Disodium cis-epoxysuccinate, when combined with 2,3-oxiranernethane sulfonic acid sodium, demonstrates high calcium-ion chelating ability, dispersion capacity, and buffer capacity. This makes it an effective biodegradable non-phosphor detergent builder (Zhu et al., 2014).

  • Scale Inhibition : Disodium polyepoxysuccinate has been found to be effective in inhibiting scale formation under specific synthesis conditions, highlighting its application in water treatment and industrial processes (Feng, 2001).

  • Treatment for Systemic Mastocytosis : Disodium cromoglycate, a derivative, is used in the treatment of systemic mastocytosis, improving clinical manifestations despite poor absorption (Soter, Austen, & Wasserman, 1979).

  • Tartaric Acid Fermentation : Improved process technology using dipotassium cis-epoxysuccinate for L(+)-tartaric acid fermentation offers higher yield and recovery rate, beneficial for industrial production (Yang et al., 2001).

  • Electrochemical Applications : Disodium terephthalate and its derivatives show promise as anode materials for sodium-ion batteries due to their excellent electrochemical performance (Park et al., 2012).

  • Thiol Protease Inhibitor : A thiol protease inhibitor, L-trans-dicyclohexyl epoxysuccinate (Ep-1), enhances lymphocyte blast transformation and has a preventive effect on adjuvant arthritis in rats (Amamoto et al., 1984).

  • Clay Mineral Treatment : Leaching clay minerals with disodium peroxodisulphate does not affect their structure, composition, or physicochemical properties significantly, except for changes in BET area due to ultrasonic treatment (Menegatti, Früh-Green, & Stille, 1999).

  • Hydrogenolysis in Solid State : Palladium catalysts are effective in hydrogenolyzing disodium trans-epoxysuccinate to malate in solid-to-solid state, a process that has potential applications in industrial chemistry (Kitamura & Harada, 1999).

Future Directions

Disodium epoxysuccinate has been used in the synthesis of biodegradable copolymers, which have shown promise as non-phosphor detergent builders . These copolymers exhibit high calcium-ion chelating ability and dispersion capacity, and they display excellent biodegradability . This suggests that Disodium epoxysuccinate and its derivatives have great potential in the development of effective and environmentally friendly detergent builders .

properties

IUPAC Name

disodium;oxirane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOBCDRJMPBXQP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3272-11-5 (Parent)
Record name 2,3-Oxiranedicarboxylic acid, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9068241
Record name Disodium epoxysuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium epoxysuccinate

CAS RN

40618-18-6, 109578-44-1
Record name 2,3-Oxiranedicarboxylic acid, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Oxiranedicarboxylic acid, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium epoxysuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium epoxysuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.987
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-OXIRANEDICARBOXYLIC ACID, DISODIUM SALT, HOMOPOLYMER
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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